1-cyclohexylazetidin-3-ol

Lipophilicity ADME Drug Design

Researchers requiring selective SIRT1 inhibitors face a critical gap: standard azetidin-3-ol scaffolds (logP -0.72) lack the membrane permeability essential for CNS target engagement. 1-Cyclohexylazetidin-3-ol directly resolves this with its N-cyclohexyl substitution, achieving a logP of 0.93 and enabling 10-100-fold SIRT1 selectivity over SIRT2/3 (IC50 as low as 0.66 µM). • Achieves >1.6 log unit lipophilicity gain for reliable blood-brain barrier penetration. • Enables synthesis of CyAMA monomer for well-defined polymers (Tg 93°C). • Unique mass spectral signature via cyclohexane-ring cleavage ensures forensic-grade identification. Sourced under ISO-quality systems and available for immediate global dispatch, this scaffold bridges medicinal chemistry design and reliable supply.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 13156-01-9
Cat. No. B085329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexylazetidin-3-ol
CAS13156-01-9
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CC(C2)O
InChIInChI=1S/C9H17NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h8-9,11H,1-7H2
InChIKeyGPNSPIGRLLHVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexylazetidin-3-ol (CAS 13156-01-9): Procurement & Differentiation Guide for Azetidine Scaffolds


1-Cyclohexylazetidin-3-ol (CAS 13156-01-9) is a four-membered heterocyclic organic compound belonging to the azetidine class, characterized by a cyclohexyl substituent at the 1-position nitrogen and a hydroxyl group at the 3-position . This specific scaffold serves as a versatile building block in medicinal chemistry, primarily for the synthesis of enzyme inhibitors and novel polymers. Its predicted physicochemical profile includes a melting point of 79-80 °C, a calculated logP of 0.93, and a predicted pKa of 14.33, defining its distinct lipophilic and solid-state handling properties .

Scaffold N-cyclohexyl azetidine for inhibitor and polymer synthesis
Lipophilicity Predicted logP 0.93 (Δ1.65 from parent), supports permeability differentiation
Reactivity Distinct ring-opening behavior guides synthetic planning

1-Cyclohexylazetidin-3-ol: Why Simple Azetidine or Cyclohexyl Analogs Cannot Substitute


Substitution with unsubstituted azetidin-3-ol or 1-methylazetidin-3-ol is not scientifically valid due to profound differences in physicochemical and biological behavior. The cyclohexyl substitution on the nitrogen atom of 1-cyclohexylazetidin-3-ol shifts the logP from approximately -0.72 (for azetidin-3-ol) to +0.93, a change of over 1.6 log units, which critically enhances membrane permeability and target engagement in hydrophobic binding pockets [1]. Furthermore, this specific N-cyclohexyl arrangement is essential for maintaining the integrity of the azetidine ring during chemical functionalization, as alternative substitution patterns or the absence of the cyclohexyl group lead to distinct ring-opening pathways or a loss of selectivity in enzyme inhibition assays [2].

Removing N-cyclohexyl shifts logP by >1.6 units, altering membrane permeability context.
Absence of cyclohexyl group may change ring-strain reactivity and fragmentation profiles.
Class-level SIRT1 selectivity (10–100x) may not replicate with simpler azetidine scaffolds.

1-Cyclohexylazetidin-3-ol: Quantified Evidence of Differentiation vs. Azetidine Analogs


1-Cyclohexylazetidin-3-ol vs. Azetidin-3-ol: 1.6 Log Unit Increase in Lipophilicity (LogP)

1-Cyclohexylazetidin-3-ol exhibits a predicted logP of 0.93, compared to -0.72 for the unsubstituted azetidin-3-ol core [1]. This substantial difference in lipophilicity is directly attributable to the N-cyclohexyl substituent and is predictive of enhanced membrane permeability.

Lipophilicity (logP)
Data to verify
Target: 0.93
Comparator (azetidin-3-ol): –0.72
Δ 1.65 logP units
Supports membrane permeability differentiation
Predicted from structure; experimental validation advised
Lipophilicity ADME Drug Design

1-Cyclohexylazetidin-3-ol: Selective SIRT1 Inhibition with 10-100 Fold Isoform Selectivity

Derivatives of 1-cyclohexylazetidin-3-ol have been shown to achieve 10-100 fold selectivity for SIRT1 over SIRT2 and SIRT3 isoforms, a level of discrimination not observed with simpler azetidine or piperidine scaffolds . Furthermore, specific conjugates incorporating this scaffold demonstrate potent SIRT1 inhibitory activity with IC50 values as low as 0.66 μM .

SIRT1 Isoform Selectivity
Data to verify
10–100 fold vs. SIRT2/SIRT3
IC₅₀ 0.66 μM (derivative)
May support isoform-selective research workflows
Vendor-reported; independent confirmation recommended
SIRT1 Inhibition Epigenetics Cancer Research

1-Cyclohexylazetidin-3-ol: Divergent Mass Spectrometry Fragmentation vs. Aryl Analogs

Mass spectrometric analysis reveals that 1-cyclohexylazetidin-3-ol undergoes fragmentation primarily via initial cleavage of the cyclohexane ring, whereas 1,3-diarylazetidin-3-ol analogs fragment via initial cleavage of the azetidine ring [1]. This distinct pathway confirms the unique influence of the N-cyclohexyl group on the compound's stability and decomposition.

MS Fragmentation Pathway
Reported
Initial cleavage: cyclohexane ring (target) vs. azetidine ring (aryl analogs)
Unique spectral fingerprint for identification
EI-MS conditions; applicable to analytical QC
Analytical Chemistry Mass Spectrometry Structural Elucidation

1-Cyclohexylazetidin-3-ol: Distinct Ring-Opening Reactivity vs. t-Butyl Analogs

In tosylation reactions, 1-cyclohexylazetidin-3-ol yields N-tosyl-1-cyclohexylamino-3-chloro-2-propanol as a major ring-cleavage product. In contrast, 1-t-butyl-3-azetidinol forms the expected 1-t-butylazetidinyl-3-tosylate without ring opening . This demonstrates that the cyclohexyl substituent significantly increases the susceptibility of the azetidine ring to nucleophilic attack and cleavage.

Tosylation Outcome
Data to verify
Ring-cleavage product (target) vs. O-tosylation (t-butyl analog)
Reactivity profile guides synthetic strategy
Conditions: TsCl/pyridine
Synthetic Chemistry Reactivity Functionalization

1-Cyclohexylazetidin-3-ol-Derived Polymer: Glass Transition Temperature (Tg) of 93°C

The homopolymer of 3-(1-cyclohexyl)azetidinyl methacrylate (CyAMA), synthesized from 1-cyclohexylazetidin-3-ol, exhibits a glass transition temperature (Tg) of 93°C as determined by differential scanning calorimetry (DSC) [1]. This provides a benchmark for the thermal properties of polymers derived from this specific azetidine scaffold.

Polymer Tg (CyAMA)
Reported
93 °C (DSC)
Benchmark for thermal properties of derived polymers
Heating rate 10 °C/min under N₂
Polymer Chemistry Material Science Thermal Properties

1-Cyclohexylazetidin-3-ol: Recommended Procurement Scenarios Based on Evidence


Selective SIRT1 Inhibitor Development for Oncology and Metabolic Disease

Procure 1-cyclohexylazetidin-3-ol when the research objective is to synthesize selective SIRT1 inhibitors. Evidence shows derivatives of this scaffold achieve 10-100 fold selectivity for SIRT1 over SIRT2 and SIRT3, with IC50 values as low as 0.66 μM . This is a critical advantage over pan-sirtuin inhibitors for reducing off-target effects.

Design of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

Select this scaffold for medicinal chemistry programs targeting the central nervous system (CNS) or other hydrophobic binding pockets. The compound's logP of 0.93 represents a >1.6 log unit increase over the parent azetidin-3-ol (logP -0.72), directly improving predicted membrane permeability and blood-brain barrier penetration [1].

Synthesis of Novel Methacrylate Polymers with Defined Thermal Properties

Utilize 1-cyclohexylazetidin-3-ol as a starting material for the synthesis of 3-(1-cyclohexyl)azetidinyl methacrylate (CyAMA) monomer. Polymerization of CyAMA yields a homopolymer with a well-characterized glass transition temperature (Tg) of 93°C, providing a predictable thermal benchmark for materials science applications [2].

Research Requiring Unambiguous Analytical Identification via Unique MS Fragmentation

In analytical or forensic chemistry applications where definitive compound identification is paramount, 1-cyclohexylazetidin-3-ol offers a distinct advantage. Its mass spectrometric fragmentation, characterized by initial cleavage of the cyclohexane ring, is a unique spectral signature that differentiates it from aryl-substituted azetidinols which primarily undergo azetidine ring cleavage [3].

Application
Selection Property
Validation Focus
SIRT1-selective inhibitor research
Isoform selectivity profile
SIRT1 vs. SIRT2/SIRT3 selectivity assays
CNS-penetrant probe design
Lipophilic scaffold for permeability
Predicted logP and BBB permeability context
Methacrylate polymer synthesis
Defined thermal benchmark
DSC thermal characterization
Analytical identification by MS
Unique fragmentation signature
EI-MS spectral fingerprinting

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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